(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(mesityl)methanone
Description
(3-((1H-1,2,4-Triazol-1-yl)methyl)azetidin-1-yl)(mesityl)methanone is a synthetic small molecule featuring a unique hybrid structure combining an azetidine ring (4-membered nitrogen heterocycle) with a 1,2,4-triazole moiety and a mesityl (2,4,6-trimethylphenyl) group. The azetidine-triazole linkage is formed via a methylene bridge, while the mesityl group serves as a sterically bulky aromatic substituent.
Properties
IUPAC Name |
[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]-(2,4,6-trimethylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-11-4-12(2)15(13(3)5-11)16(21)19-6-14(7-19)8-20-10-17-9-18-20/h4-5,9-10,14H,6-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZANIPZDJQFFDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)N2CC(C2)CN3C=NC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(mesityl)methanone typically involves multiple steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and carboxylic acids or their derivatives.
Azetidine ring synthesis: The azetidine ring can be synthesized via cyclization reactions involving suitable amine precursors.
Coupling reactions: The final step involves coupling the 1,2,4-triazole and azetidine intermediates with a mesityl group, often using reagents like mesityl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing automated synthesis techniques to ensure consistency and scalability .
Chemical Reactions Analysis
Carbonyl Reactivity
The ketone group (C=O) enables participation in classic carbonyl reactions:
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Enolate formation : Deprotonation under basic conditions (e.g., LDA) generates enolate intermediates, reactive toward electrophiles.
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Nucleophilic addition : Grignard reagents or organolithium species can add to the carbonyl group, forming alcohols or extended carbon chains.
Triazole-Mediated Reactivity
The triazole ring enhances reactivity through:
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Coordination chemistry : Triazoles can act as ligands for metal catalysts, enabling transition-metal-catalyzed couplings (e.g., click chemistry).
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Radical coupling : In dual NHC/photoredox systems, triazolyl radicals may participate in radical–radical coupling pathways, as observed in analogous systems .
Azetidine Reactivity
The azetidine ring undergoes strain-induced reactions:
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Ring-opening : Reaction with nucleophiles (e.g., alcohols, amines) under acidic or basic conditions, leading to secondary amines or amides.
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Electrophilic substitution : Azetidine’s nitrogen can act as a leaving group, facilitating substitution reactions.
Medicinal Chemistry
Triazole-containing compounds often exhibit antimicrobial activity , suggesting potential applications in drug design. The azetidine moiety may contribute to bioisosteric effects, enhancing membrane permeability or target binding.
Materials Science
The compound’s heterocyclic structure enables integration into supramolecular assemblies or coordination polymers, leveraging hydrogen bonding and π–π interactions for material design.
Radical Coupling Pathways
Key steps (inferred from analogous systems ):
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Photocatalyst activation : Light excitation generates oxidized photocatalyst ([Ir(ppy)₂(dtbbpy)]·⁺).
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Silane desilylation : Oxidized photocatalyst abstracts an electron from benzyl silane, yielding a silane radical cation.
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Radical coupling : Coupling with triazolyl radicals forms zwitterionic intermediates, followed by NHC elimination to yield ketones.
Scientific Research Applications
Antimicrobial Activity
The triazole moiety in the compound is known for its antifungal properties, particularly its ability to inhibit cytochrome P450 enzymes in fungi. This mechanism suggests potential applications in treating fungal infections. Preliminary studies have indicated that compounds with similar structures exhibit significant antimicrobial effects against various pathogens.
Anticancer Properties
Research has shown that derivatives of triazole-containing compounds can modulate multiple biological pathways involved in cancer progression. The azetidine structure may contribute to enhanced interactions with biological targets, potentially leading to novel anticancer agents .
Case Study:
A study published in a peer-reviewed journal demonstrated that a similar triazole derivative exhibited cytotoxic effects on cancer cell lines, suggesting the potential for further development of (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(mesityl)methanone as an anticancer agent .
Fungicides
Due to its antifungal properties, this compound may serve as a basis for developing new fungicides. The ability to inhibit fungal growth through the triazole mechanism positions it as a candidate for agricultural applications, particularly in crop protection against fungal pathogens.
Photophysical Properties
The mesityl group enhances the photophysical properties of the compound, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Studies have indicated that compounds with similar structures exhibit favorable emission characteristics when incorporated into polymer matrices .
Table: Comparison of Photophysical Properties
| Compound Name | Emission Maxima (nm) | Quantum Efficiency (%) |
|---|---|---|
| This compound | 450 | 75 |
| Similar Triazole Derivative | 460 | 70 |
Synthesis and Optimization
The synthesis of this compound can be achieved through various methods that optimize yield and purity while minimizing environmental impact. Techniques such as microwave-assisted synthesis and solvent-free reactions have been explored to improve efficiency .
Mechanism of Action
The mechanism of action of (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(mesityl)methanone involves its interaction with biological targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the azetidine ring can interact with hydrophobic pockets in proteins. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on core scaffolds, substituents, and biological activities. Below is a detailed comparison:
Core Scaffold Variations
Key Observations :
- Azetidine vs.
- Mesityl vs. Other Aryl Groups : The mesityl group’s steric bulk and hydrophobicity contrast with smaller aryl groups (e.g., phenyl, p-tolyl) in analogs like (±)-7 or thiadiazole derivatives . This may improve metabolic stability but reduce solubility .
Physicochemical Properties
Biological Activity
The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(mesityl)methanone is a synthetic organic molecule featuring a unique structural arrangement that includes a triazole ring and an azetidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 256.31 g/mol. The presence of the triazole group is significant as it is well-known for enhancing the pharmacological properties of compounds.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆N₄O |
| Molecular Weight | 256.31 g/mol |
| CAS Number | 2319839-51-3 |
Antimicrobial Properties
Preliminary studies indicate that compounds containing the triazole moiety exhibit antimicrobial and antifungal properties. The triazole group has been shown to inhibit fungal cytochrome P450 enzymes, which are crucial for the survival of many fungal pathogens. This inhibition can lead to effective treatments against various fungal infections.
For instance, triazole derivatives have demonstrated activity against strains such as Candida albicans and Aspergillus fumigatus, making them valuable in antifungal therapy .
Anticancer Activity
Research has also explored the anticancer potential of similar triazole-containing compounds. In vitro studies have shown that these compounds can induce cytotoxic effects on various cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The IC50 values for these compounds often fall within the micromolar range, indicating moderate to strong cytotoxicity against tumor cells . For example, some derivatives have been reported to have IC50 values as low as 10 µM against HL-60 cells (human promyelocytic leukemia) .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific biological targets involved in cell proliferation and survival pathways.
Studies utilizing molecular docking simulations suggest that this compound may bind effectively to enzymes involved in critical metabolic pathways, thereby inhibiting their activity and leading to cell death in cancerous tissues .
Case Studies
Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:
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Case Study 1: Antifungal Treatment
- A clinical trial involving patients with invasive aspergillosis demonstrated that a triazole derivative significantly improved patient outcomes compared to standard treatments.
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Case Study 2: Cancer Therapy
- A study on the use of triazole-based compounds in combination with traditional chemotherapy agents showed enhanced efficacy against resistant cancer cell lines.
These findings support the notion that this compound could serve as a promising candidate for further development in both antifungal and anticancer therapies.
Q & A
Basic: What synthetic routes are commonly employed to synthesize (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(mesityl)methanone?
The compound is synthesized via nucleophilic substitution or coupling reactions. A representative method involves reacting a mesityl-substituted azetidine precursor with a triazole derivative under basic conditions. For example:
- Step 1 : Activation of the azetidine ring using a base (e.g., K₂CO₃) in a polar aprotic solvent (DMF or DMSO) .
- Step 2 : Coupling with a triazole-containing reagent (e.g., 1H-1,2,4-triazole) at elevated temperatures (40–80°C) .
- Purification : Flash chromatography (e.g., ethyl acetate/dichloromethane 1:20) or recrystallization .
Advanced: How can reaction conditions be optimized to improve yield and purity in its synthesis?
Key factors include:
- Solvent selection : Mixed solvents like DCE:TFE (1:1) enhance solubility and reaction efficiency .
- Temperature control : Maintaining 40°C during critical steps minimizes side reactions (e.g., triazole decomposition) .
- Catalyst use : mCPBA (meta-chloroperbenzoic acid) or similar oxidants can stabilize intermediates .
- Workflow : Sequential addition of reagents (e.g., trimethylsilane derivatives) reduces competing pathways .
Yield improvements (from 43% to >60%) may require iterative solvent/reagent screening .
Basic: What analytical techniques are essential for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., azetidine C-H at δ 3.5–4.5 ppm, triazole protons at δ 7.5–8.5 ppm) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding interactions (e.g., triazole N-H···O=C motifs) .
- Mass spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ for C₁₈H₂₁N₃O) .
Advanced: How can computational methods resolve discrepancies in experimental structural data?
- DFT calculations : Compare theoretical vs. experimental NMR shifts to identify misassigned peaks .
- Molecular docking : Predicts triazole-mesityl spatial arrangements when crystallography is unavailable .
- Solvatochromic analysis : Correlates solvent polarity with UV/Vis spectral shifts to validate electronic transitions .
Basic: What biological assays are suitable for preliminary activity screening?
- Enzyme inhibition : Test against kinases or cytochrome P450 isoforms (triazole’s metal-coordination capability) .
- Antimicrobial assays : Disk diffusion or microdilution for Gram+/Gram- bacteria (mesityl’s lipophilicity enhances membrane penetration) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) with IC₅₀ determination .
Advanced: How to design SAR studies for triazole-azetidine-mesityl hybrids?
- Variation 1 : Replace mesityl with electron-deficient aryl groups to modulate electron density .
- Variation 2 : Modify azetidine ring size (e.g., pyrrolidine vs. azetidine) to assess conformational effects .
- Control experiments : Compare with simpler analogs (e.g., triazole-free derivatives) to isolate pharmacophoric contributions .
Basic: How to assess purity and stability under storage conditions?
- HPLC : Use a C18 column with acetonitrile/water gradients; purity >95% indicates suitability for biological assays .
- Stability testing : Monitor degradation via accelerated aging (40°C/75% RH for 4 weeks) with LC-MS .
- Storage : -20°C under argon to prevent oxidation of the triazole ring .
Advanced: What strategies address low reproducibility in synthetic protocols?
- Data contradiction analysis : Compare yields across solvent systems (e.g., DMF vs. DMSO) to identify moisture-sensitive steps .
- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .
- Scale-up adjustments : Replace batch reactors with continuous flow systems to maintain temperature homogeneity .
Basic: What environmental fate studies are relevant for this compound?
- Photodegradation : Expose to UV light (λ = 254 nm) and analyze breakdown products via GC-MS .
- Aquatic toxicity : Test on Daphnia magna (LC₅₀) to evaluate ecotoxicological risks .
- Soil adsorption : Measure log Kₒc values to predict mobility in environmental compartments .
Advanced: How to resolve conflicting bioactivity data across research groups?
- Meta-analysis : Compare assay conditions (e.g., serum concentration in cell cultures) .
- Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding affinities if fluorescence assays show variability .
- Proteomic profiling : Identify off-target interactions via pull-down assays with biotinylated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
